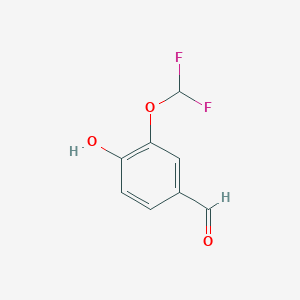

3-(Difluormethoxy)-4-hydroxybenzaldehyd

Übersicht

Beschreibung

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6F2O3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a hydroxy group (-OH) attached to a benzaldehyde core

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethoxy)-4-hydroxybenzaldehyde has a wide range of scientific research applications, including:

Industry: It is employed in the production of various fine chemicals and as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane. The reaction typically proceeds via O-alkylation, oxidation, and N-acylation steps. For instance, in a reported method, 4-(Difluoromethoxy)-3-hydroxybenzaldehyde (53.16 mmol) is reacted with potassium carbonate (79.74 mmol) and potassium iodide (10.63 mmol) in acetone under a nitrogen atmosphere. The mixture is refluxed for 0.5 hours, followed by the addition of bromomethyl cyclopropane .

Industrial Production Methods

Industrial production methods for 3-(Difluoromethoxy)-4-hydroxybenzaldehyde often involve optimizing reaction conditions to achieve high yields and purity. For example, using sodium hydroxide as an alkali in the final step of the synthesis can result in a total yield of up to 68.3% and a product purity of 99.2% .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)-4-hydroxybenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in the context of pulmonary fibrosis, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation by reducing the phosphorylation levels of Smad2/3 proteins . This inhibition leads to decreased expression of fibrosis-related proteins such as α-SMA, vimentin, and collagen I, and increased expression of E-cadherin, thereby attenuating the fibrotic process.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-(Difluoromethoxy)-4-hydroxybenzaldehyde include:

4-(Difluoromethoxy)-3-hydroxybenzaldehyde: A closely related compound with similar functional groups.

3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid: Another compound with a difluoromethoxy group, used in similar biological contexts.

Uniqueness

What sets 3-(Difluoromethoxy)-4-hydroxybenzaldehyde apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in the synthesis of important pharmaceuticals highlight its versatility and importance in scientific research.

Biologische Aktivität

3-(Difluoromethoxy)-4-hydroxybenzaldehyde is a chemical compound that has garnered attention for its significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and applications in scientific research, with a focus on its role as a precursor in the synthesis of phosphodiesterase-4 (PDE4) inhibitors.

Chemical Structure and Properties

- Molecular Formula : CHFO

- Molecular Weight : 188.13 g/mol

- Functional Groups : Difluoromethoxy group and hydroxy group attached to a benzaldehyde backbone.

The primary biological activity of 3-(difluoromethoxy)-4-hydroxybenzaldehyde is linked to its role as an intermediate in the synthesis of PDE4 inhibitors. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes:

- Inhibition of PDE4 : The compound binds to the active site of PDE4, inhibiting its function and thereby increasing cAMP levels.

- Activation of Protein Kinase A (PKA) : Elevated cAMP activates PKA, which phosphorylates target proteins involved in inflammation and smooth muscle relaxation.

- Impact on Cellular Functions : This mechanism is particularly relevant in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma, where relaxation of airway smooth muscle is beneficial.

Biological Applications

3-(Difluoromethoxy)-4-hydroxybenzaldehyde has been explored for various applications, particularly in the pharmaceutical industry:

- Synthesis of PDE4 Inhibitors : It serves as a key intermediate in the synthesis of drugs like roflumilast, which are used to alleviate symptoms of COPD.

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Recent studies indicate that this compound can inhibit TGF-β1-induced EMT, which is significant for pulmonary fibrosis treatment .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| PDE4 Inhibition | Enhances cAMP levels, leading to anti-inflammatory effects |

| EMT Inhibition | Reduces TGF-β1-induced transformation in epithelial cells |

| Smooth Muscle Relaxation | Beneficial in treating respiratory diseases like COPD |

| Antioxidant Properties | Potential protective effects against oxidative stress |

Case Study: PDE4 Inhibition and COPD Treatment

In a study focusing on the efficacy of PDE4 inhibitors, 3-(difluoromethoxy)-4-hydroxybenzaldehyde was shown to significantly reduce inflammatory markers in vitro. The compound's ability to enhance cAMP levels resulted in decreased cytokine production from airway epithelial cells, demonstrating its potential therapeutic role .

Eigenschaften

IUPAC Name |

3-(difluoromethoxy)-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWJKJOZIXNRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)OC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611128 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53173-70-9 | |

| Record name | 3-(Difluoromethoxy)-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.